3,6-Dimethyl-2,4-dinitroaniline

Vue d'ensemble

Description

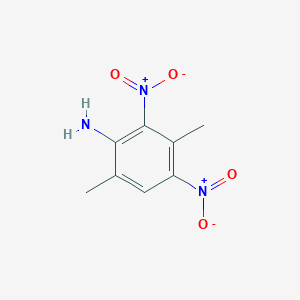

3,6-Dimethyl-2,4-dinitroaniline is an organic compound with the molecular formula C8H9N3O4. It is a derivative of aniline and dinitrobenzene, characterized by the presence of two nitro groups and two methyl groups attached to the benzene ring. This compound is known for its applications in various industrial processes, particularly in the synthesis of herbicides and dyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-2,4-dinitroaniline can be synthesized through the nitration of 3,6-dimethylaniline. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition or over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous-flow microreactor systems. This method allows for a safer and more efficient synthesis by minimizing the risks associated with the highly exothermic nitration reactions. The continuous-flow process also reduces the need for large quantities of solvents and improves the selectivity of the nitration reaction .

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Dimethyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions typically yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

Applications De Recherche Scientifique

3,6-Dimethyl-2,4-dinitroaniline has a wide range of applications in scientific research and industry:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide action.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Widely used in the production of herbicides, particularly those targeting weed control in agricultural settings

Mécanisme D'action

3,6-Dimethyl-2,4-dinitroaniline exerts its effects primarily through the inhibition of microtubule polymerization. It targets tubulin proteins in plants and protists, disrupting the formation of microtubules and thereby inhibiting cell division. This mechanism is similar to that of other dinitroaniline herbicides, which are known to cause swelling and brittleness in plant roots and shoots .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dinitroaniline

- 2,6-Dinitroaniline

- 3,4-Dimethyl-2,6-dinitroaniline

- Pendimethalin

- Trifluralin

Uniqueness

3,6-Dimethyl-2,4-dinitroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This compound’s particular arrangement of nitro and methyl groups makes it especially effective as a herbicide, with a specific mode of action targeting microtubule formation .

Activité Biologique

3,6-Dimethyl-2,4-dinitroaniline (CAS No. 6311-52-0) is an organic compound notable for its role in various biochemical applications, particularly in agriculture as a herbicide. This compound features two methyl groups and two nitro groups attached to the aniline structure, which significantly influences its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C8H9N3O4

- Molecular Weight : 211.17 g/mol

This compound primarily exerts its biological effects through the inhibition of microtubule polymerization . It specifically targets tubulin proteins, disrupting microtubule formation essential for cell division in plants and certain protists. This mechanism is characteristic of many dinitroaniline herbicides, leading to observable effects such as root swelling and brittleness in plant tissues .

Herbicidal Effects

The compound is predominantly used as a pre-emergent herbicide in agriculture. Its ability to inhibit cell division makes it effective against a variety of weeds. Research indicates that it can significantly reduce the growth of both monocotyledonous and dicotyledonous plants by interfering with their normal cellular processes .

Phytotoxicity Studies

A study conducted using the Allium test (a common method for assessing phytotoxicity) revealed that this compound exhibits substantial antimitotic activity. The results demonstrated that at certain concentrations, the compound effectively inhibited root growth in Allium cepa (onion), indicating its potential as a herbicide .

Toxicological Profile

The toxicity of this compound has been evaluated in various studies. It has been shown to produce DNA adducts and other metabolites that may have implications for human health and environmental safety . The compound's absorption and distribution patterns suggest that it is metabolized primarily in the liver, with significant urinary excretion of metabolites observed in animal studies .

Case Studies

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other dinitroanilines but exhibits unique properties due to its specific substitution pattern. The following table compares its biological activity with similar compounds:

| Compound | Mechanism of Action | Applications |

|---|---|---|

| 2,4-Dinitroaniline | Microtubule disruption | Herbicide |

| Pendimethalin | Microtubule inhibition | Pre-emergent herbicide |

| Trifluralin | Inhibition of cell division | Weed control |

Propriétés

IUPAC Name |

3,6-dimethyl-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLQVUSPNNDAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285910 | |

| Record name | 3,6-dimethyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-52-0 | |

| Record name | 3,6-Dimethyl-2,4-dinitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6311-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43218 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC43218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dimethyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.